molecular formula C10H11BrO B1290922 2-Bromo-3-(2-methoxyphenyl)-1-propene CAS No. 731773-14-1

2-Bromo-3-(2-methoxyphenyl)-1-propene

Cat. No. B1290922
CAS RN: 731773-14-1
M. Wt: 227.1 g/mol
InChI Key: MKMZHQBTAFKEFC-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(2-methoxyphenyl)-1-propene" is a brominated propene derivative with a methoxyphenyl group attached. It is structurally related to various compounds discussed in the provided papers, which include brominated aromatic compounds and propene derivatives with methoxy groups. These compounds are often intermediates in the synthesis of more complex molecules, including biologically active substances and natural products.

Synthesis Analysis

The synthesis of related brominated compounds involves multiple steps and reagents. For instance, the synthesis of juvenile hormone and terpenoid structures utilizes a lithiated ethyl vinyl ether-dibromocarbene adduct that reacts with electrophiles to produce substituted cyclopropanes, which can be further transformed into various derivatives . Similarly, the total synthesis of a biologically active dibrominated compound starts from a bromo-dimethoxyphenyl methanol, proceeding through several steps with an overall yield of 34% . These methods highlight the complexity and versatility of brominated compound synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, shows specific dihedral angles between the planes of the methoxy- and bromo-substituted benzene rings, indicating the spatial arrangement of the substituents around the propene backbone . This spatial arrangement can influence the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions, including isomerization, as seen in the partial isomerization of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one to its Z-isomer . Additionally, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . These reactions demonstrate the reactivity of brominated compounds and their potential transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of bromine atoms can significantly increase the molecular weight and alter the compound's density and boiling point. The methoxy group can affect the solubility of the compound in organic solvents. Intermolecular interactions, such as C-H...O, C-H...Br, and π-π stacking, can also be present and influence the compound's crystalline structure and stability .

Scientific Research Applications

1. Chemical Reactions and Molecular Structures

  • 2-Bromo-3-(2-methoxyphenyl)-1-propene and related compounds are studied for their behavior in chemical reactions. For instance, 2,3-Dibromo-1-propene, a closely related compound, is used to study nucleophilic attack on 2-halo pi-allyl complexes. This research highlights how different anions influence the regiochemistry of these reactions (Organ, Arvanitis, & Hynes, 2003).
  • The molecular structure of (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been analyzed, providing insights into the angles and planes formed by different groups within the molecule (Jasinski, Pek, Narayana, Kamath, & Yathirajan, 2010).

2. Polymer Synthesis and Analysis

  • Research has explored the use of similar compounds in the synthesis of novel copolymers with styrene. These studies focus on the preparation and characterization of these polymers, including their thermal properties and potential applications (Kharas et al., 2016).
  • The potential of compounds like this compound in the synthesis of poly(thiophene)s has been investigated, examining how different side chains affect the optical properties and solid-state emission of these polymers (Li, Vamvounis, & Holdcroft, 2002).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMZHQBTAFKEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641180
Record name 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

731773-14-1
Record name 1-(2-Bromo-2-propen-1-yl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoprop-2-en-1-yl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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